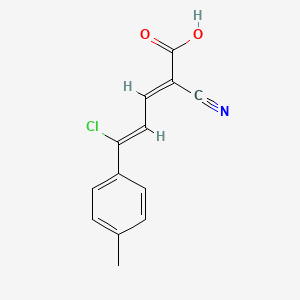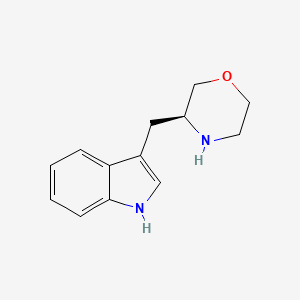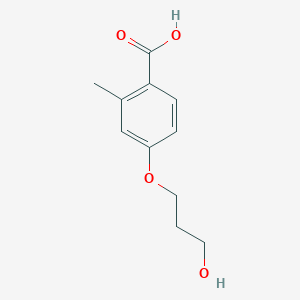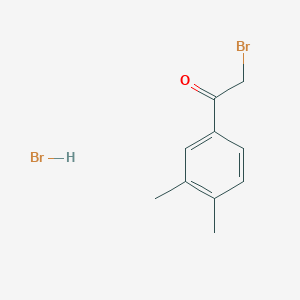
6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a fluorine atom attached to a picolinic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid typically involves multi-step organic reactions. One common method starts with the halogenation of picolinic acid to introduce the fluorine atom at the 5-position. This is followed by a Suzuki-Miyaura coupling reaction to attach the 3,5-dichlorophenyl group. The reaction conditions often involve the use of palladium catalysts, such as palladium acetate, and bases like potassium carbonate in an organic solvent such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve continuous flow reactors to ensure consistent reaction conditions and improved safety. The use of recyclable catalysts and solvents is also considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism by which 6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(3,5-Dichlorophenyl)-2-fluoropicolinic acid
- 6-(3,5-Dichlorophenyl)-4-fluoropicolinic acid
- 6-(3,5-Dichlorophenyl)-5-chloropicolinic acid
Uniqueness
Compared to similar compounds, 6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H6Cl2FNO2 |
|---|---|
Peso molecular |
286.08 g/mol |
Nombre IUPAC |
6-(3,5-dichlorophenyl)-5-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H6Cl2FNO2/c13-7-3-6(4-8(14)5-7)11-9(15)1-2-10(16-11)12(17)18/h1-5H,(H,17,18) |
Clave InChI |
IHJRGHZHFYBFLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1F)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)






![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)




